molecular formula C13H11ClN2O3 B3037389 1-(4-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid CAS No. 477886-58-1

1-(4-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Cat. No. B3037389
CAS RN: 477886-58-1
M. Wt: 278.69 g/mol
InChI Key: HOPVESQGJKYZRE-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 4-Chloroaniline . 4-Chloroaniline is an organochlorine compound with the formula ClC6H4NH2. This pale yellow solid is one of the three isomers of chloroaniline .


Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, 4-Chloroaniline, a component of the compound, can be prepared by reduction of 4-nitrochlorobenzene, which in turn is prepared by nitration of chlorobenzene .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

  • Studies on similar compounds, such as 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid, have demonstrated significant insights into hydrogen bonding and structural aspects. These investigations involve NMR spectroscopy and X-ray crystallography to understand hydrogen bonding patterns and molecular structures (Dobbin et al., 1993).

Hypoglycemic Properties

  • A related compound, 1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid, has been identified as a hypoglycemic agent. The exploration of various 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids has been significant in developing oral hypoglycemic agents (Youngdale & Oglia, 1985).

Antibacterial Activity

  • Compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which are structurally similar, have shown significant antibacterial activity. The synthesis and assessment of such compounds provide vital data for developing new antibacterial agents (Egawa et al., 1984).

Cardiotonic Activity

  • Research on 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids has revealed potential cardiotonic activities. Such studies are crucial for developing new cardiotonic drugs (Mosti et al., 1992).

Synthesis and Functionalization

  • The synthesis and functionalization of compounds related to 1-(4-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid, such as the preparation of various substituted 6-vinyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, have been explored. These studies contribute to the broader field of organic synthesis and medicinal chemistry (Dejohn et al., 1983).

DNA-gyrase Inhibition and Antiparasitic Activity

  • Derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid have been studied for their DNA-gyrase inhibition properties and potential as antiparasitic agents. These compounds have shown effectiveness against Trypanosoma brucei, highlighting their potential in treating parasitic infections (Loiseau, 1995).

properties

IUPAC Name

1-(4-chloroanilino)-6-methyl-4-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-6-12(17)11(13(18)19)7-16(8)15-10-4-2-9(14)3-5-10/h2-7,15H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPVESQGJKYZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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